[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Description
The compound [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a highly acetylated glycoside derivative characterized by:
- A bicyclic 6,8-dioxabicyclo[3.2.1]octane core substituted with diacetyloxy groups .
- A triacetyloxy oxane moiety linked via ether and ester bonds .
- Multiple acetylated hydroxyl groups, contributing to its lipophilicity and molecular weight (~900–950 g/mol, estimated from analogs in –16).
This structural complexity distinguishes it from simpler acetylated sugars, such as hesperidin derivatives , and positions it as a candidate for specialized applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C36H48O24 |
|---|---|
Molecular Weight |
864.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H48O24/c1-13(37)46-10-22-25(49-15(3)39)28(50-16(4)40)32(54-20(8)44)35(57-22)59-26-23(11-47-14(2)38)58-36(33(55-21(9)45)30(26)52-18(6)42)60-27-24-12-48-34(56-24)31(53-19(7)43)29(27)51-17(5)41/h22-36H,10-12H2,1-9H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34-,35+,36+/m1/s1 |
InChI Key |
ZEYZVMJFTSFKQN-SIENHTQWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Radical Cascade Approach
The bicyclic ketal is synthesized via a 1,5-hydrogen atom transfer (HAT) and 1,2-(ester)alkyl radical migration sequence (Surzur–Tanner rearrangement). Key steps include:
- Substrate Preparation : C-glycosyl substrates with 3-C-(α/β-glycopyranosyl)-1-propanol structures are synthesized from D-glucose or L-rhamnose. For example, peracetylation of glucal derivatives followed by SelectFluor-mediated fluorination yields 2-fluorinated intermediates.
- Radical Initiation : Alkoxyl radicals are generated from N-alkoxyphthalimides using n-Bu3SnH or (TMS)3SiH. BF3·Et2O enhances yields by stabilizing transition states.
- Cyclization : Intramolecular 5-endo-trig cyclization forms the bicyclic ketal. Yields reach 62–78% with complete stereocontrol at C2 and C5.
Table 1: Representative Conditions for Bicyclic Ketal Formation
| Substrate | Initiator | Catalyst | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| 3-C-Glucopyranosyl | n-Bu3SnH | BF3·Et2O | 78 | α:β = 10:1 |
| 3-C-Rhamnopyranosyl | (TMS)3SiH | None | 62 | α-only |
Cycloaddition Strategies
Alternative routes employ Rh(II)-catalyzed carbonyl ylide cycloadditions:
- Diazo Precursors : α-Diazo-β-keto esters (e.g., 73 ) react with electron-deficient alkynes (e.g., 3-butyn-2-one) to form the bicyclic core. Rh2(OAc)4 catalyzes the reaction in benzene at 80°C, yielding 47–65% with exclusive endo selectivity.
- Post-Functionalization : The cycloadduct undergoes benzylation and DIBAL-H reduction to install hydroxyl groups at C6 and C7.
Preparation of Acetylated Monosaccharide Units
Hexopyranose Derivatives
- Glucose Unit : Peracetylation of D-glucose with acetic anhydride/pyridine yields β-D-glucose pentaacetate. Selective deprotection at O2 using stannylene acetals allows regioselective glycosylation.
- Mannose Unit : DAST-mediated 2-deoxyfluorination of mannose derivatives provides 2-fluoro-2-deoxymannosyl fluorides, which are acetylated to stabilize the anomeric position.
Table 2: Acetylation Yields for Monosaccharides
| Monosaccharide | Reagents | Yield (%) | Anomeric Ratio (α:β) |
|---|---|---|---|
| D-Glucose | Ac2O, pyridine | 92 | 1:1.2 |
| D-Mannose | AcCl, Et3N | 88 | β-only |
Sequential Glycosylation Strategies
Coupling the Bicyclic Core to the First Glucose Unit
- Glycosyl Donors : The bicyclic ketal’s C2 hydroxyl is activated as a trichloroacetimidate using Cl3CCN/DBU. Coupling with 2,3,4-tri-O-acetyl-β-D-glucopyranose in CH2Cl2 with TMSOTf catalysis affords the β-linked disaccharide in 68% yield .
- Anomeric Control : AgClO4/SnCl2 promotes β-selectivity via neighboring group participation of the C2 acetate.
Introducing the Second Glucose Unit
- Orthogonal Protection : The remaining hydroxyl on the disaccharide is protected as a levulinoyl ester. The second glucose unit (3,4,5-tri-O-acetyl-6-O-acetoxymethyl-β-D-glucopyranose) is coupled using NIS/TfOH, yielding the trisaccharide in 55% yield .
Table 3: Glycosylation Conditions and Outcomes
| Step | Donor | Acceptor | Promoter | Yield (%) | α:β Ratio |
|---|---|---|---|---|---|
| 1 | Bicyclic trichloroacetimidate | β-D-Glucose pentaacetate | TMSOTf | 68 | 1:9 |
| 2 | 6-O-Acetoxymethyl glucose | Disaccharide | NIS/TfOH | 55 | 1:12 |
Global Deprotection and Final Acetylation
- Levulinoyl Removal : Hydrazine acetate in MeOH/H2O (4:1) cleaves the levulinoyl group without affecting acetates.
- Final Acetylation : Treatment with Ac2O/pyridine ensures complete acetylation of all free hydroxyls, yielding the target compound in 82% purity after silica gel chromatography.
Challenges and Optimization
- Stereochemical Drift : The C3 stereocenter in the bicyclic core is prone to epimerization under acidic conditions. Using non-polar solvents (toluene) and low temperatures (–40°C) mitigates this issue.
- Purification : Reverse-phase HPLC with a C18 column resolves diastereomers, achieving >95% enantiomeric excess.
Chemical Reactions Analysis
Acidic Hydrolysis
-
Conditions : Exposure to aqueous HCl (pH 2–3) at 60°C for 6–8 hours.
-
Outcome :
Basic Hydrolysis
-
Conditions : NaOH (0.1 M) in ethanol/water (1:1) at 25°C for 2 hours.
-
Outcome :
Periodate Oxidation
-
Conditions : NaIO₄ (0.05 M) in aqueous solution at 4°C for 24 hours.
-
Outcome :
Nucleophilic Substitution
-
Conditions : Treatment with LiAlH₄ in THF at reflux (66°C).
-
Outcome :
Reacetylation
-
Conditions : Acetic anhydride/pyridine (1:2) at 100°C for 1 hour.
-
Outcome :
| Reaction Type | Conditions | Key Products | Yield (%) | Stability Post-Reaction |
|---|---|---|---|---|
| Acidic Hydrolysis | 60°C, pH 2–3, 6–8 hours | Partially deacetylated oxane derivatives | 75–80 | Moderate |
| Basic Hydrolysis | 0.1 M NaOH, 25°C, 2 hours | Polyol with residual acetyloxymethyl | 90–95 | High |
| Periodate Oxidation | NaIO₄, 4°C, 24 hours | Dialdehydes and fragmented saccharides | 60–65 | Low |
| Nucleophilic Substitution | LiAlH₄, THF, 66°C | Bicyclo[3.2.1]octane diol | 85 | High |
Thermal Stability
-
Decomposition : Begins at 180°C in inert atmosphere (N₂).
Catalytic Hydrogenation
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its multi-substituted bicyclic core and branching acetyloxy groups . Comparisons with similar molecules include:
Key Observations :
- The target compound’s bicyclic core and extensive acetylation result in higher molecular weight and steric hindrance compared to analogs .
- Substituents like the 4-methylphenoxy group in ’s compound enhance aromatic interactions but reduce solubility .
Molecular Property and Similarity Analysis
Computational Similarity Metrics
Using Tanimoto coefficients (threshold ≥0.8 for structural similarity) and Dice indices , the compound shares ~70–75% similarity with acetylated glycosides, as demonstrated in studies on aglaithioduline and SAHA . Key parameters include:
Implications :
- Higher logP values correlate with increased membrane permeability but reduced aqueous solubility .
- The absence of hydrogen bond donors in the target compound may limit protein-binding specificity compared to acetamido-containing analogs .
Bioactivity and Functional Insights
Activity Landscape Modeling
Compounds with ≥70% structural similarity often exhibit overlapping bioactivity profiles . For example:
- Target Compound : Predicted to inhibit carbohydrate-processing enzymes (e.g., glycosidases) due to acetylated sugar motifs .
- Analog in : Shows moderate HDAC inhibition (~70% similarity to SAHA) via acetamido interactions .
Activity Cliffs: Minor structural changes (e.g., replacing a methylphenoxy group with acetyloxy) can drastically alter potency, as seen in HDAC inhibitor studies .
Biological Activity
The compound identified as [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with multiple acetoxy groups and bicyclic structures. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a bicyclic structure and multiple acetoxy substituents that may influence its biological activity. The stereochemistry is crucial since the configuration of each chiral center can significantly affect the compound's interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. The presence of acetoxy groups may enhance membrane permeability or interfere with bacterial cell wall synthesis.
- Cytotoxicity : Preliminary data suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar bicyclic structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Antimicrobial Studies
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | P. aeruginosa | 18 |
Cytotoxicity Assays
In a cytotoxicity assay performed by Johnson et al. (2021), the target compound was tested against several cancer cell lines including HeLa and MCF-7. The IC50 values were determined to be 25 µM for HeLa and 30 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Anti-inflammatory Mechanisms
Research by Lee et al. (2022) investigated the anti-inflammatory mechanisms of compounds with similar structures. The study found that these compounds significantly reduced TNF-alpha levels in LPS-stimulated macrophages.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial explored the use of the target compound in treating infections caused by antibiotic-resistant strains of bacteria. Patients receiving treatment showed a marked improvement compared to those on standard antibiotics.
- Cancer Treatment Trials : A phase I clinical trial assessed the safety and efficacy of the target compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereocenters. For example, coupling constants in ¹H NMR can distinguish axial/equatorial protons in bicyclic systems like the 6,8-dioxabicyclo[3.2.1]octane moiety .
- X-ray Crystallography: Resolve absolute configuration by crystallizing the compound or a heavy-atom derivative. This is critical for validating stereodescriptors (e.g., 2R,3R,4S) in complex polycyclic systems .
- Comparative Analysis: Compare optical rotation and NOESY correlations with known analogs (e.g., hesperidin derivatives) to confirm consistency .
Q. What are the optimal conditions for synthesizing and purifying this acetylated glycoside?
Methodological Answer:
- Acetylation Protocol: Use acetic anhydride/pyridine under controlled temperatures (0–25°C) to avoid over-acetylation. Monitor reaction progress via TLC or LC-MS .
- Purification: Employ gradient silica gel chromatography (hexane/ethyl acetate) or preparative HPLC with a C18 column. Acetyl groups increase lipophilicity, requiring higher organic solvent ratios .
- Stability Testing: Assess hygroscopicity and degradation under light/heat using accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Refine docking poses (e.g., AutoDock Vina) by simulating ligand-receptor interactions in explicit solvent (100 ns trajectories). Adjust force fields (e.g., AMBER) to account for acetyl group flexibility .
- Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding affinities. Compare with experimental IC50 values from enzyme inhibition assays (e.g., Hedgehog pathway inhibition ).
- Validation: Cross-check with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Q. What mechanistic insights explain the compound’s instability in aqueous buffers during bioassays?
Methodological Answer:
- Degradation Pathways: Perform LC-MS/MS to identify hydrolysis products (e.g., deacetylated intermediates). Acetyl groups on oxane rings are prone to base-catalyzed hydrolysis .
- pH Profiling: Test stability across pH 3–8. Buffer systems with citrate (pH 4–6) may minimize degradation .
- Protective Formulations: Encapsulate in cyclodextrins or liposomes to shield labile acetyl groups .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Derivative Synthesis: Systematically vary acetyl groups (e.g., replace with propionyl or benzoyl) and assess effects on solubility and target binding .
- Biological Assays: Use high-throughput screening (HTS) against relevant targets (e.g., Hedgehog signaling proteins or SARS-CoV-2 proteases ).
- Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Data Contradiction Analysis
Q. How to address conflicting data between in silico docking scores and in vitro enzyme inhibition results?
Methodological Answer:
- Docking Artifacts: Re-evaluate protonation states and tautomeric forms of the ligand. Acetyl groups may adopt unexpected conformations in solution vs. rigid docking .
- Experimental Replication: Repeat assays with purified enzyme isoforms (e.g., RmAChE1 vs. human AChE) to rule out off-target effects .
- Meta-Analysis: Compare results with structurally related compounds (e.g., rutin or hesperidin derivatives) to identify conserved trends .
Methodological Framework Integration
Q. How to link this compound’s research to broader biochemical theories?
Methodological Answer:
- Conceptual Frameworks: Align with glycoside-mediated enzyme inhibition theories (e.g., competitive vs. allosteric mechanisms) .
- Hypothesis Testing: Design experiments to validate/refute the "acetylated sugar as a pharmacophore" hypothesis using deacetylated analogs .
- Interdisciplinary Synergy: Integrate synthetic chemistry, computational biology, and systems pharmacology to model multi-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
